molecular formula C18H19N9O B2890590 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176152-12-6

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2890590
CAS No.: 2176152-12-6
M. Wt: 377.412
InChI Key: JZGOIXQZOJLOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a chemical research reagent. It is For Research Use Only and not for human consumption.

Properties

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N9O/c28-18-4-3-17(27-13-19-12-21-27)23-26(18)11-14-5-8-24(9-6-14)16-2-1-15-20-7-10-25(15)22-16/h1-4,7,10,12-14H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGOIXQZOJLOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine Derivatives (Compounds 7 and 9)

  • Structural Features : These derivatives contain fused pyrazole, triazole, and pyrimidine rings. Unlike the target compound, they lack a piperidine moiety and instead incorporate pyrimidine-based substitutions .
  • Bioactivity : Pyrazolotriazolopyrimidines are often explored for antitumor or antiviral activity due to their planar aromatic systems, which facilitate DNA intercalation.

Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate (Compound 2d)

  • Structural Features: Shares an imidazo[1,2-a]pyridine core with the target compound but differs in substituents, including ester and nitrophenyl groups.
  • Physicochemical Data : Melting point 215–217°C, molecular weight 501.5 g/mol (vs. ~380–400 g/mol for the target compound) .

5-(4-Methoxybenzylidene)-2-(2-Chlorophenyl)-2,3-Dihydro-3-Phenyl-1H-Imidazo[1,2-b][1,2,4]Triazol-6(5H)-One (Compound 18)

  • Structural Features : Contains a fused imidazo-triazole system and a dihydrotriazolone ring. The chlorophenyl and methoxybenzylidene groups enhance lipophilicity compared to the target compound’s piperidine substituent .
  • Synthesis : Prepared via condensation reactions, similar to methods used for triazole-containing analogs of the target compound .

2-{[1-(2-Methylpropyl)Piperidin-4-yl]Methyl}-6-(1H-Pyrazol-1-yl)-2,3-Dihydropyridazin-3-One

  • Structural Features: Shares the piperidin-4-ylmethyl and dihydropyridazinone framework with the target compound but substitutes the imidazo[1,2-b]pyridazine and triazole groups with pyrazole and 2-methylpropyl moieties .
  • Molecular Weight : 315.4 g/mol, significantly lower than the target compound due to simpler substituents .

Data Table: Key Comparative Metrics

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Bioactivity
Target Compound ~380–400* Imidazo[1,2-b]pyridazine + dihydropyridazinone Piperidin-4-ylmethyl, 1,2,4-triazol-1-yl Kinase inhibition, antimicrobial
Compound 2d 501.5 Imidazo[1,2-a]pyridine Nitrophenyl, ester groups Not specified
Compound 18 ~450–470* Imidazo[1,2-b][1,2,4]triazolone Chlorophenyl, methoxybenzylidene Anticancer
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one 315.4 Dihydropyridazinone 2-Methylpropyl, pyrazole Not specified

*Estimated based on structural complexity.

Research Findings and Implications

Bioactivity Predictions

  • The piperidine group may improve blood-brain barrier penetration, making the target compound a candidate for central nervous system-targeted therapies .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazo[1,2-b]pyridazine core, followed by functionalization of the piperidine and triazole moieties. Critical steps include:

  • Cyclization reactions to construct the imidazo[1,2-b]pyridazine ring system .
  • Nucleophilic substitution or cross-coupling reactions to attach the piperidine and triazole groups .
  • Optimization of reaction conditions : Temperature (e.g., reflux in ethanol/DMF), solvent polarity, and catalyst selection (e.g., palladium for coupling reactions) significantly impact yield and purity .
  • Purification : Column chromatography and recrystallization are essential for isolating the final product .

Basic: How is the compound characterized for structural confirmation and purity?

Standard analytical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) .
  • X-ray crystallography : Resolves absolute configuration if crystalline forms are obtainable .

Basic: What preliminary biological assays are recommended for activity screening?

Initial evaluations focus on:

  • Enzyme inhibition assays : Test against kinases, phosphatases, or cytochrome P450 isoforms due to the triazole and pyridazine moieties’ affinity for metalloenzymes .
  • Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .

Advanced: How can synthetic routes be optimized for scalability and reproducibility?

Advanced strategies include:

  • Design of Experiments (DoE) : Statistically optimize reaction parameters (e.g., temperature, stoichiometry) to maximize yield .
  • Flow chemistry : Continuous synthesis reduces side reactions and improves control over exothermic steps .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency for heterocyclic attachments .

Advanced: How to address contradictions in biological activity data across studies?

Resolve discrepancies by:

  • Replicating assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Purity reassessment : Impurities >5% can skew results; re-characterize batches via HPLC-MS .
  • Structural analogs comparison : Test derivatives (e.g., replacing triazole with pyrazole) to isolate pharmacophoric groups responsible for activity .

Advanced: What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular docking : Predict binding modes to targets like kinases or GPCRs using software (AutoDock, Schrödinger) .
  • QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity .
  • MD simulations : Assess conformational stability of the compound in biological membranes .

Advanced: How to evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH gradients (1–13), heat (40–80°C), and UV light to identify degradation products .
  • Plasma stability assays : Incubate with human plasma and monitor via LC-MS for esterase-mediated hydrolysis .
  • Microsomal stability : Use liver microsomes to predict metabolic pathways (e.g., CYP450 oxidation) .

Advanced: What strategies identify the compound’s biological targets?

  • Pull-down assays : Immobilize the compound on beads and identify bound proteins via mass spectrometry .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets .
  • CRISPR-Cas9 screens : Knock out candidate genes in cell lines to pinpoint resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.